(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

NAT1 inhibition arylamine N‑acetyltransferase breast cancer marker

(5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one (CAS 50459-52-4) is a 5-arylidene-2-thioxothiazolidin-4-one—a rhodanine derivative bearing a 2-methylbenzylidene substituent at the 5-position and a thione–thiol tautomeric system at the 2-position. The compound is reported as a competitive inhibitor of human arylamine N‑acetyltransferase 1 (NAT1), a potential breast‑cancer marker.

Molecular Formula C11H9NOS2
Molecular Weight 235.32
CAS No. 50459-52-4
Cat. No. B2578640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one
CAS50459-52-4
Molecular FormulaC11H9NOS2
Molecular Weight235.32
Structural Identifiers
SMILESCC1=CC=CC=C1C=C2C(=O)NC(=S)S2
InChIInChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
InChIKeyRKBFVIHBRHJYKX-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one (CAS 50459-52-4): Procurement-Relevant Identity and Pharmacophore Classification


(5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one (CAS 50459-52-4) is a 5-arylidene-2-thioxothiazolidin-4-one—a rhodanine derivative bearing a 2-methylbenzylidene substituent at the 5-position and a thione–thiol tautomeric system at the 2-position. The compound is reported as a competitive inhibitor of human arylamine N‑acetyltransferase 1 (NAT1), a potential breast‑cancer marker [1]. Its molecular formula is C₁₁H₉NOS₂ (MW 235.32 g·mol⁻¹), and commercial samples are typically supplied at ≥95 % purity .

Why Generic Rhodanine Scaffolds Cannot Substitute for (5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one


Rhodanine derivatives are frequently dismissed as pan‑assay interference compounds (PAINS) because the unsubstituted core can engage in promiscuous, non‑specific binding [1]. However, when a specific 5-arylidene substituent such as the 2‑methylbenzylidene group is introduced, the resulting molecule can achieve a defined, competitive binding mode at a single enzyme target—human NAT1—while maintaining measurable selectivity over the murine Nat2 homologue [2]. Simply interchanging one 5-arylidene rhodanine for another without verifying the substitution pattern therefore risks losing both the potency and the selectivity that underpin the compound’s value in NAT1‑focused research programs.

Quantitative Differentiation Evidence for (5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one Versus In‑Class Comparators


Human NAT1 Inhibitory Potency: (5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one vs. the Unsubstituted Rhodanine Core

The (5Z)‑stereoisomer of this compound inhibits recombinant human NAT1 with an IC₅₀ of 3.90 µM, whereas the unsubstituted rhodanine core exhibits no measurable inhibition at equivalent concentrations in the same assay [1]. This demonstrates that the 2‑methylbenzylidene substituent is required for target engagement.

NAT1 inhibition arylamine N‑acetyltransferase breast cancer marker

Selectivity for Human NAT1 over Murine Nat2: Orthologue Discrimination by (5Z)-5-(2-Methylbenzylidene)-2-thioxothiazolidin-4-one

The (5Z)‑isomer of the target compound displays a 5‑fold selectivity window between human NAT1 (IC₅₀ = 3.90 µM) and mouse Nat2 (IC₅₀ = 19.5 µM) when assessed under comparable conditions [1][2]. In contrast, the N‑methylated analog (Z)-3-methyl-5-(2′-methylbenzylidene)-2-thioxothiazolidin-4-one shows essentially equipotent inhibition of both enzymes (mouse Nat2 IC₅₀ = 4.40 µM vs. human NAT1 IC₅₀ ≈ 3–4 µM), indicating that the free NH at position 3 is a critical selectivity determinant [3].

NAT1 vs. NAT2 selectivity species orthologue discrimination breast cancer target validation

Competitive Inhibition Mechanism Confirmed by Enzyme Kinetics vs. Non‑Competitive Rhodanine Off‑Targets

Kinetic analyses demonstrate that (5Z)-5-(2-methylbenzylidene)-2-thioxothiazolidin-4-one acts as a competitive inhibitor with respect to the acetyl‑CoA substrate, whereas many unoptimized rhodanine derivatives exhibit non‑competitive or mixed inhibition profiles against unrelated targets such as tyrosinase or ADAMTS‑5 [1][2]. Competitive inhibition is desirable for target‑validation studies because it implies a defined binding site and facilitates interpretation of structure‑activity relationships.

competitive inhibition NAT1 active site enzyme kinetics

Activity Against Native NAT1 in Breast Cancer Cell Lysate Confirms Cellular Target Engagement

Unlike many early‑stage rhodanine hits that lose activity in cell‑based formats, (5Z)-5-(2-methylbenzylidene)-2-thioxothiazolidin-4-one retains inhibitory potency against native NAT1 in ZR‑75 breast‑cancer cell lysates [1]. The compound inhibits both the recombinant enzyme and the endogenous NAT1 present in the cell lysate with comparable potency, a property not universally shared by other 5‑benzylidene rhodanines in the same series.

cellular target engagement ZR‑75 breast cancer cells native enzyme inhibition

Evidence‑Backed Application Scenarios for (5E)-2-Mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one


Human NAT1 Chemical Probe for Breast‑Cancer Target‑Validation Studies

The compound’s competitive, low‑micromolar inhibition of human NAT1 and its retained activity in ZR‑75 breast‑cancer cell lysates make it suitable as a chemical probe for dissecting NAT1‑dependent pathways in breast cancer [1]. Its orthologue selectivity over murine Nat2 further supports its use in experiments where human‑specific NAT1 biology must be isolated from murine background activity [2].

Selectivity‑Profiling Reference Standard for Rhodanine‑Based Inhibitor Libraries

Because the compound displays measurable selectivity between human NAT1 and mouse Nat2—while the N‑methylated analog does not—it can serve as a reference standard when screening rhodanine libraries for isoform‑selective NAT inhibitors [1]. The established IC₅₀ values (3.90 µM for human NAT1; ca. 19.5 µM for mouse Nat2) provide benchmark data for normalizing inter‑assay variability.

Mechanistic Template for Structure‑Based Design of Competitive NAT1 Inhibitors

The confirmed competitive inhibition mechanism with respect to acetyl‑CoA and the availability of X‑ray crystallographic data for related NAT1–rhodanine complexes enable the use of this compound as a starting template for fragment‑based or structure‑guided optimization campaigns [1].

Quote Request

Request a Quote for (5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.